molecular formula C19H18ClNO2 B5752313 (2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5752313
M. Wt: 327.8 g/mol
InChI Key: JPZSUOYTJKAPPE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method is the [2+2+2] cycloaddition reaction, which is considered one of the most efficient methods for the rapid and straightforward preparation of complex polycyclic compounds in a highly selective and atom-economical fashion . This reaction often involves the use of transition metal catalysts such as cobalt, nickel, iridium, or rhodium, along with chiral ligands to achieve high chemo- and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of ionic liquids as solvents can also facilitate the preparation of complex compounds like this compound by providing a more controlled reaction environment .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-2-(4-chlorophenyl)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-13(2)23-18-9-4-14(11-19(18)22-3)10-16(12-21)15-5-7-17(20)8-6-15/h4-11,13H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZSUOYTJKAPPE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.